N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Description
N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17(14-18-8-4-2-5-9-18)25(15-19-10-6-3-7-11-19)23(26)22-20-16-27-13-12-21(20)28-24-22/h2-11,17H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWQMHMWWLVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=NOC4=C3COCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 1-phenylpropan-2-amine under specific conditions to form an intermediate, which is then cyclized with appropriate reagents to form the pyrano[3,4-d][1,2]oxazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-phenyl-2-propanamine: Similar structure but lacks the pyrano[3,4-d][1,2]oxazole ring.
N-benzyl-α-methylphenethylamine: Similar structure with different substitution patterns.
Benzeneethanamine, α-methyl-N-(phenylmethyl): Another structurally related compound.
Uniqueness
N-benzyl-N-(1-phenylpropan-2-yl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
